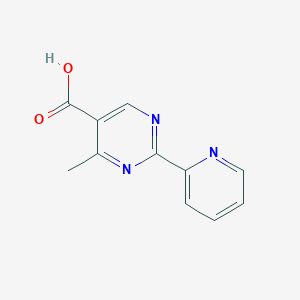
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” were not found, pyrimidines in general can be synthesized through various methods . These methods often involve the construction of the pyrimidine ring from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” involves a pyrimidine ring attached to a pyridine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” include a molecular weight of 215.21 g/mol. More specific properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications
Chemical Synthesis and Optimization
The modification of pyridine moieties, including the introduction of a methyl group into the pyridine nucleus, is explored to enhance the biological properties of certain compounds. For instance, Ukrainets et al. (2015) investigated the methylation of position 8 in the pyridine moiety to optimize the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, finding that para-substituted derivatives showed increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Nonlinear Optical (NLO) Properties
Hussain et al. (2020) highlighted the importance of pyrimidine derivatives, including those related to 4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid, in nonlinear optics (NLO). They conducted a comparative analysis between DFT/TDDFT and experimental study on thiopyrimidine derivatives, showing these compounds have promising applications in the NLO field for optoelectronic high-tech applications (Hussain et al., 2020).
Antimicrobial and Antihypertensive Activities
Research on dihydropyrimidines indicates a wide range of biological activities. Rana et al. (2011) focused on synthesizing various derivatives for potential anti-ulcer and antihypertensive applications, highlighting the compound's role in developing biologically active molecules with improved activity and lesser toxicity (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Photophysical Properties and CO-Release Studies
Bischof et al. (2013) synthesized a series of ruthenium(II) dicarbonyl complexes, including derivatives of 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, to study their CO-release properties. These complexes demonstrated stability under physiological conditions and showcased photoinduced CO release, indicating their potential in biomedical applications (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).
Future Directions
While specific future directions for “4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid” were not found, pyrimidine derivatives are of interest in medicinal chemistry due to their wide range of pharmacological effects . They are being investigated for their potential in the treatment of various diseases .
properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-7-8(11(15)16)6-13-10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYPDUCBWGTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

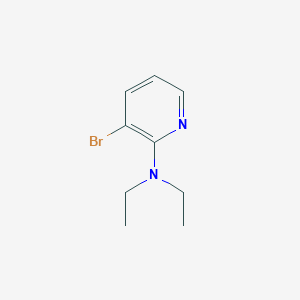
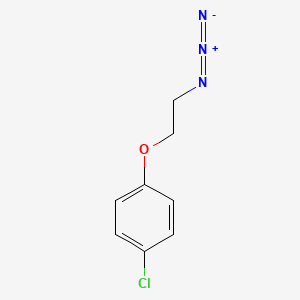

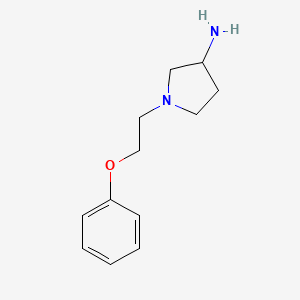
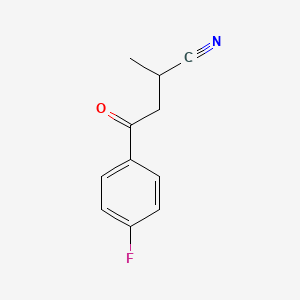
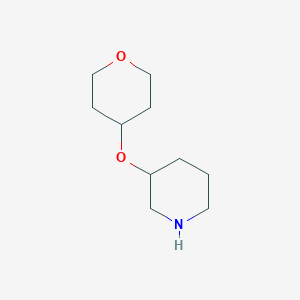

![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
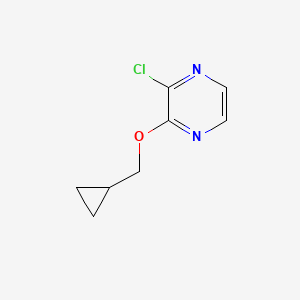
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
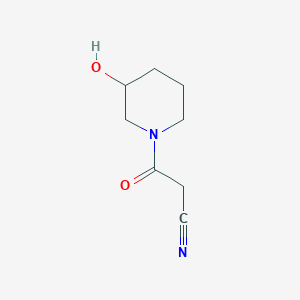
![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)
![3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine](/img/structure/B1464489.png)